Cas no 1150100-77-8 (4-Methyl-3-(1,3-oxazol-2-yl)aniline)

4-Methyl-3-(1,3-oxazol-2-yl)aniline structure
1150100-77-8 structure
Product Name:4-Methyl-3-(1,3-oxazol-2-yl)aniline
CAS No:1150100-77-8
MF:C10H10N2O
MW:174.199202060699
CID:2114500
PubChem ID:61393319
Update Time:2024-11-06

4-Methyl-3-(1,3-oxazol-2-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-3-(2-oxazolyl)Benzenamine
    • 4-methyl-3-(1,3-oxazol-2-yl)aniline
    • NE23866
    • EN300-110251
    • AKOS010652648
    • 1150100-77-8
    • AWB10077
    • F83095
    • Z815304302
    • SCHEMBL4408061
    • DA-39126
    • CS-0222078
    • 4-Methyl-3-(1,3-oxazol-2-yl)aniline
    • Inchi: 1S/C10H10N2O/c1-7-2-3-8(11)6-9(7)10-12-4-5-13-10/h2-6H,11H2,1H3
    • InChI Key: IPIYCICVSHONFK-UHFFFAOYSA-N
    • SMILES: O1C=CN=C1C1C=C(C=CC=1C)N

Computed Properties

  • Exact Mass: 174.079312947g/mol
  • Monoisotopic Mass: 174.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52
  • XLogP3: 1.7

4-Methyl-3-(1,3-oxazol-2-yl)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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